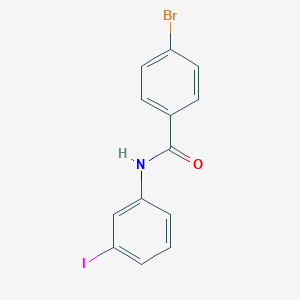

4-bromo-N-(3-iodophenyl)benzamide

Beschreibung

Overview of Halogenated Organic Compounds in Modern Synthesis

Halogenated organic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are fundamental building blocks in modern organic synthesis. atamanchemicals.com The introduction of halogens into an organic molecule can significantly alter its physical, chemical, and biological properties. atamanchemicals.com Halogens can influence a molecule's reactivity, lipophilicity, and metabolic stability, making them crucial substituents in the design of new materials and therapeutic agents. atamanchemicals.comontosight.ai The selective introduction of different halogens, such as bromine and iodine, onto an aromatic framework allows for a range of subsequent chemical transformations, including cross-coupling reactions, which are pivotal in constructing more complex molecules. ontosight.aimsu.edu

Significance of Benzamide (B126) Scaffolds in Advanced Chemical Systems

The benzamide scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a variety of biological targets. ijlpr.comacs.org This structural motif is found in drugs with a wide range of activities, including anti-emetic, antipsychotic, and anti-inflammatory properties. acs.org The versatility of the benzamide core allows for the introduction of various substituents on both the benzoyl and the N-aryl rings, enabling the fine-tuning of a compound's pharmacological profile. acs.org Researchers continue to synthesize and investigate novel benzamide derivatives to explore new therapeutic possibilities and to understand the structure-activity relationships that govern their biological effects. researchgate.net

Structural Significance of Dihalo-substituted Benzamides in Organic Chemistry

The presence of two different halogen atoms on a benzamide structure, as seen in 4-bromo-N-(3-iodophenyl)benzamide , presents unique opportunities in synthetic chemistry. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective and sequential chemical modifications. ontosight.ai For instance, the carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, enabling chemists to introduce different functional groups at specific positions in a controlled manner. ontosight.aimsu.edu This regioselective functionalization is a powerful tool for creating molecular diversity and synthesizing complex target molecules. The study of dihalogenated benzamides also provides insights into the electronic and steric effects of halogen substitution on molecular conformation and intermolecular interactions, which can be investigated using techniques like NMR spectroscopy. nih.govmdpi.com

Chemical and Physical Properties of this compound

While detailed research findings on This compound are not extensively documented in publicly available literature, its fundamental chemical properties can be compiled from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 489455-70-1 | chemicalbook.combldpharm.com |

| Molecular Formula | C₁₃H₉BrINO | chemicalbook.com |

| Molecular Weight | 402.03 g/mol | chemicalbook.com |

Synthesis of Related Benzamide Derivatives

The synthesis of N-aryl benzamides can be achieved through various established methods in organic chemistry. A common approach involves the coupling of a benzoic acid derivative with an aniline (B41778) derivative. For instance, the reaction of 4-bromobenzoic acid with a substituted aniline in the presence of a coupling reagent can yield the corresponding N-substituted benzamide. nih.gov Alternatively, the reaction can proceed via the acid chloride of the benzoic acid. cbijournal.com

In the context of dihalo-substituted benzamides, the synthesis would involve a halo-substituted benzoic acid and a halo-substituted aniline. For example, the synthesis of a related compound, N-(4-bromophenyl)benzamide, has been reported. nih.gov The general principle for synthesizing This compound would likely involve the reaction between 4-bromobenzoyl chloride and 3-iodoaniline (B1194756).

Spectroscopic Analysis of Dihalogenated Benzamides

The structural elucidation of dihalogenated benzamides relies heavily on spectroscopic techniques. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) spectroscopy are crucial for determining the substitution pattern on the aromatic rings. mdpi.com In dihalogenated benzamides, the complexity of the proton NMR spectra can be challenging to interpret due to overlapping signals and various coupling interactions. nih.gov Advanced 2D NMR techniques are often employed to differentiate between the protons on each phenyl ring and to precisely determine the coupling constants. nih.gov

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule, with characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group. zuj.edu.jo Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which can confirm the presence of the bromine and iodine atoms through their characteristic isotopic patterns.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-N-(3-iodophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrINO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUUMKOJKLMDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)NC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization of 4 Bromo N 3 Iodophenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to determine the physical and chemical properties of atoms or the molecules in which they are contained.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

In the ¹H NMR spectrum of 4-bromo-N-(3-iodophenyl)benzamide, distinct signals corresponding to each chemically non-equivalent proton would be expected. The aromatic region would likely display a series of doublets and multiplets. The protons on the 4-bromobenzoyl moiety would theoretically appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the 3-iodophenyl ring would present a more complex splitting pattern due to their meta and ortho couplings, likely resulting in a triplet, a doublet of doublets, and a singlet-like peak for the proton ortho to the iodine and amide linkage. The amide proton (N-H) would typically appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| Amide N-H | 8.0 - 9.0 | br s | N/A |

| Aromatic H (ortho to C=O) | 7.8 - 8.0 | d | J = ~8.0 |

| Aromatic H (ortho to Br) | 7.6 - 7.8 | d | J = ~8.0 |

| Aromatic H (ortho to I) | 7.9 - 8.1 | t | J = ~1.5 |

| Aromatic H (para to I) | 7.0 - 7.2 | t | J = ~8.0 |

| Aromatic H (ortho to NH) | 7.4 - 7.6 | dd | J = ~8.0, ~1.5 |

| Aromatic H (between I and NH) | 7.7 - 7.9 | dd | J = ~8.0, ~1.5 |

Note: These are predicted values and may vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would give a distinct signal. The carbonyl carbon of the amide group is expected to resonate at a downfield chemical shift, typically in the range of 165-170 ppm. The carbon atoms attached to the bromine and iodine atoms would also have characteristic chemical shifts, influenced by the electronegativity and heavy atom effect of the halogens. The remaining aromatic carbons would appear in the typical range of 120-140 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C=O | 165 - 170 |

| Aromatic C-Br | 125 - 130 |

| Aromatic C-I | 90 - 95 |

| Aromatic C-NH | 140 - 145 |

| Other Aromatic C | 120 - 140 |

Note: These are predicted values and may vary based on experimental conditions.

Advanced Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the spin systems within the two aromatic rings. An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the precise mass of the molecular ion of this compound. This would allow for the confirmation of its elemental formula (C₁₃H₉BrINO). The isotopic pattern observed for the molecular ion would be characteristic of a compound containing one bromine atom and one iodine atom, with their distinct isotopic abundances.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 401.9045 |

| [M+Na]⁺ | 423.8864 |

Note: These are calculated values for the most abundant isotopes.

Elucidation of Mass Fragmentation Patterns

Electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) would reveal the fragmentation pathways of the molecule. Common fragmentation would likely involve the cleavage of the amide bond, leading to the formation of the 4-bromobenzoyl cation and the 3-iodoaniline (B1194756) radical cation or related fragments. Other potential fragmentations could include the loss of the bromine or iodine atoms. The analysis of these fragment ions would provide further confirmation of the compound's structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy serves as a powerful tool for identifying the functional groups and understanding the bonding within the this compound molecule. The IR and Raman spectra are characterized by distinct bands corresponding to specific vibrational modes.

Vibrational Mode Assignment and Functional Group Identification

The vibrational spectrum of this compound is complex, featuring contributions from the amide linkage, the 4-bromophenyl ring, and the 3-iodophenyl ring. The assignment of these vibrational modes is typically based on data from structurally analogous compounds.

Key functional group vibrations include:

Amide Group Vibrations : The amide group gives rise to several characteristic bands. The N-H stretching vibration is expected to appear in the region of 3300–3500 cm⁻¹. dergipark.org.trresearchgate.net The Amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense in the IR spectrum and typically occurs in the 1630–1680 cm⁻¹ range. japsonline.comresearchgate.net The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, is found around 1550 cm⁻¹. japsonline.com

Aromatic Ring Vibrations : The C-H stretching modes of the phenyl rings are anticipated to be observed above 3000 cm⁻¹. scialert.netorientjchem.org The stretching vibrations of the aromatic C=C bonds generally appear in the 1400–1600 cm⁻¹ region. dergipark.org.trorientjchem.org

Carbon-Halogen Vibrations : The vibrations involving the carbon-halogen bonds are found at lower frequencies due to the heavier mass of the halogen atoms. The C-Br stretching vibration is characteristically observed in the 500–650 cm⁻¹ range. scialert.netorientjchem.org The C-I stretch is expected at even lower wavenumbers, typically below 600 cm⁻¹.

A summary of the expected vibrational modes for this compound, based on data from related molecules, is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | Amide (N-H) | 3300 - 3500 | dergipark.org.trresearchgate.net |

| C-H Stretch (Aromatic) | Phenyl Rings (C-H) | > 3000 | scialert.netorientjchem.org |

| C=O Stretch (Amide I) | Amide (C=O) | 1630 - 1680 | japsonline.comresearchgate.net |

| C=C Stretch (Aromatic) | Phenyl Rings (C=C) | 1400 - 1600 | dergipark.org.trorientjchem.org |

| N-H Bend / C-N Stretch (Amide II) | Amide (N-H, C-N) | ~1550 | japsonline.com |

| C-N Stretch | Amide (C-N) | 1300 - 1400 | dergipark.org.trresearchgate.net |

| C-Br Stretch | Bromophenyl (C-Br) | 500 - 650 | scialert.netorientjchem.org |

| C-I Stretch | Iodophenyl (C-I) | < 600 |

Manifestations of Hydrogen Bonding in Vibrational Spectra

In the solid state, secondary amides like this compound typically form intermolecular hydrogen bonds of the N-H···O=C type. This interaction significantly influences the vibrational spectrum.

The formation of hydrogen bonds leads to a predictable shift in the frequencies of the involved functional groups. Specifically:

The N-H stretching vibration is particularly sensitive to hydrogen bonding. The band is typically observed at a lower frequency (a red shift) and becomes significantly broader compared to the free N-H group. researchgate.netias.ac.in This red shift indicates a weakening of the N-H bond as the hydrogen atom participates in the hydrogen bond.

The C=O stretching (Amide I) vibration also experiences a red shift upon hydrogen bonding, as the interaction donates electron density into the C=O antibonding orbitals, thereby weakening the carbonyl bond. researchgate.net

Crystal structure analyses of related benzamide (B126) and thiourea (B124793) derivatives confirm the presence of these intermolecular N-H···O hydrogen bonds, which often link molecules into infinite chains or more complex three-dimensional networks, stabilizing the crystal lattice. researchgate.netresearchgate.netnih.gov The low wavenumber modes observed in the experimental FT-Raman spectrum of similar compounds can also provide evidence for the presence of hydrogen bonding. ias.ac.in

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Analysis of Electronic Transitions and Chromophoric Systems

The UV-Vis spectrum of this compound is determined by its chromophoric systems. The primary chromophores are the two aromatic rings: the 4-bromophenyl group and the 3-iodophenyl group. The amide linkage (-CONH-) and the halogen substituents (Br and I) act as auxochromes, which modify the absorption characteristics of the main chromophores.

The expected electronic transitions are:

π → π* transitions : These are high-energy transitions associated with the π-electron systems of the aromatic rings and the carbonyl group. They typically result in strong absorption bands.

n → π* transitions : These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms of the amide group) to an antibonding π* orbital. These bands are generally much weaker in intensity than π → π* bands.

In related compounds, such as N-acyl-α-amino ketones with a 4-[(4-bromophenyl)sulfonyl]phenyl fragment, UV-Vis absorption maxima have been observed at approximately 204 nm and 255 nm. farmaciajournal.com The electronic properties and HOMO-LUMO energy gap, which is related to the electronic transitions, have been computationally studied for similar molecules like N-(4-Bromophenyl)-4-nitrobenzamide. researchgate.net These studies help in understanding the reactive nature and electronic structure of the molecule. researchgate.netresearchgate.net The presence of halogen atoms as auxochromes can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzanilide.

| Electronic Transition | Chromophore / System | Expected Absorption Region | Reference |

| π → π | Aromatic Rings, Carbonyl Group | High energy (Short λ) | farmaciajournal.com |

| n → π | Amide Group (N, O lone pairs) | Low energy (Longer λ) | |

| Charge Transfer | Interaction between Benzoyl and Anilide moieties | Moderate energy | researchgate.net |

Crystallographic Analysis and Solid State Structural Elucidation of 4 Bromo N 3 Iodophenyl Benzamide

Single-Crystal X-ray Diffraction Studies

Experimental data obtained from single-crystal X-ray diffraction is essential for the definitive determination of a compound's three-dimensional structure. However, no such studies have been published for 4-bromo-N-(3-iodophenyl)benzamide.

Crystal System and Space Group Determination

The determination of the crystal system and space group, which describe the symmetry of the crystal lattice, is a fundamental outcome of X-ray diffraction analysis. As no crystallographic data for this compound is available, these parameters remain undetermined.

Unit Cell Parameters and Molecular Asymmetry (Z-value)

The unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the Z-value (the number of molecules in the asymmetric unit) have not been reported. This information is critical for understanding the packing of molecules within the crystal.

Molecular Conformation and Torsion Angle Assessment

A detailed assessment of the molecular conformation, including the dihedral angles between the phenyl rings and the amide plane, as well as specific torsion angles, cannot be conducted without experimental structural data.

Precise Bond Lengths and Bond Angles Determination

The precise measurement of bond lengths and angles within the this compound molecule is reliant on X-ray crystallographic analysis. In the absence of such data, these specific geometric parameters are not known.

Supramolecular Interactions in the Crystal Lattice

The arrangement of molecules in the solid state is governed by various non-covalent interactions, which collectively define the supramolecular structure. Without a determined crystal structure, the nature and geometry of these interactions for this compound cannot be described.

Intermolecular Hydrogen Bonding Networks (e.g., N-H···O, C-H···π Interactions)

While N-H···O hydrogen bonds are commonly observed in the crystal structures of related benzamide (B126) compounds, the specific details of the hydrogen bonding network, including potential C-H···π interactions, for this compound are not documented. The identification and characterization of these networks require experimental crystallographic data, which is currently unavailable.

Halogen Bonding Interactions Involving Bromine and Iodine

In the crystalline state of this compound, halogen bonding is anticipated to be a significant directional force, guiding the supramolecular assembly. Both bromine and iodine atoms, present on the two different phenyl rings, can act as halogen bond donors. The strength of these interactions generally follows the order I > Br > Cl > F.

Analysis of related structures, such as 4-bromo-N-(2-nitrophenyl)benzamide, reveals the presence of Br···Br interactions with distances shorter than the sum of their van der Waals radii, indicating a significant attractive interaction. For instance, a Br···Br distance of 3.4976 (7) Å has been observed, which is considerably shorter than the 3.70 Å sum of the van der Waals radii nih.gov. Similarly, in other halogenated benzamides, short Br···O contacts, such as a Br···O distance of 3.2018 (12) Å, have been identified, further highlighting the role of bromine in forming directional interactions nih.gov.

| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Reference Compound |

|---|---|---|---|---|

| Halogen-Halogen | Br | Br | 3.4976 (7) | 4-bromo-N-(2-nitrophenyl)benzamide nih.gov |

| Halogen-Oxygen | Br | O | 3.2018 (12) | 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide nih.gov |

Pi-Stacking Interactions and Aromatic Ring Arrangements

The molecular structure of this compound features two aromatic rings, the 4-bromophenyl ring and the 3-iodophenyl ring, which are prone to engage in π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic systems, play a crucial role in the stabilization of the crystal structure.

In analogous benzamide derivatives, the two aromatic rings are typically not coplanar. The dihedral angle between the mean planes of the two benzene (B151609) rings can vary. For instance, in N-(4-bromo-phenyl)-4-nitro-benzamide, this dihedral angle is a mere 3.6 (7)° nih.gov, whereas in 4-bromo-N-phenylbenzamide, the rings are significantly more twisted with a dihedral angle of 58.63 (9)° researchgate.net. The amide group itself is also twisted with respect to the phenyl rings. In N-(4-bromo-phenyl)-4-nitro-benzamide, the amide group is twisted by 28.1 (6)° and 31.8 (3)° from the mean planes of the 4-bromophenyl and 4-nitrophenyl rings, respectively nih.gov.

The arrangement of the aromatic rings in the crystal lattice can lead to different types of π-stacking, such as face-to-face or edge-to-face (T-shaped) interactions. The specific geometry of these interactions is influenced by the substituents on the rings. In some related structures, antiparallel stacking of the bromophenyl rings is observed with centroid-to-centroid distances that can be outside the typical range for strong π-π stacking, suggesting weaker interactions nih.govresearchgate.net. The presence of the bulky iodine atom in this compound would likely influence the packing and the geometry of these π-stacking interactions, potentially leading to slipped-parallel or other offset arrangements to accommodate the larger halogen.

| Compound | Dihedral Angle (°) |

|---|---|

| 4-bromo-N-phenylbenzamide researchgate.net | 58.63 (9) |

| 4-bromo-N-(2-nitrophenyl)benzamide nih.gov | 16.78 (15) and 18.87 (14) (two molecules in asymmetric unit) |

| N-(4-bromo-phenyl)-4-nitro-benzamide nih.gov | 3.6 (7) |

| 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide nih.gov | 2.90 (8) |

Crystal Packing Arrangements and Three-Dimensional Network Formation

The cumulative effect of hydrogen bonds, halogen bonds, and π-stacking interactions leads to the formation of a stable three-dimensional supramolecular network in the crystal lattice of this compound. The primary and most predictable interaction is the N–H···O hydrogen bond formed between the amide groups of adjacent molecules. This strong interaction typically links molecules into chains or dimers.

In the crystal structure of 4-bromo-N-phenylbenzamide, molecules are linked by N–H···O hydrogen bonds into chains extending along the ias.ac.in direction. These chains are further interconnected by C–H···π contacts, resulting in a three-dimensional network researchgate.net. Similarly, in N-(4-bromo-phenyl)-4-nitro-benzamide, weak intermolecular N–H···O and C–H···O hydrogen bonds contribute to the formation of a three-dimensional structure nih.gov.

Computational and Quantum Mechanical Data for this compound Not Found in Publicly Available Scientific Literature

Despite a thorough search of publicly available scientific literature and computational chemistry databases, specific studies detailing the computational and quantum mechanical investigations for the chemical compound This compound could not be located. Consequently, the data required to populate the requested article outline, including Density Functional Theory (DFT) calculations, geometry optimization, theoretical vibrational frequencies, and Frontier Molecular Orbital (FMO) analysis for this specific molecule, is not available.

Scientific research often focuses on compounds with specific known applications or as part of broader studies on structure-activity relationships. While numerous computational studies have been performed on various other benzamide derivatives, the specific combination of a 4-bromo-benzoyl group and a 3-iodophenylamine moiety in This compound does not appear to have been the subject of published computational analysis.

General methodologies for the requested analyses are well-established in the field of computational chemistry:

Density Functional Theory (DFT): This is a primary method used to calculate the electronic structure of molecules. It is frequently employed to predict properties like optimized molecular geometry, vibrational frequencies, and the energies of molecular orbitals.

Geometry Optimization: Using DFT, researchers can determine the lowest energy, or most stable, three-dimensional arrangement of atoms in a molecule. This equilibrium structure provides key information on bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Calculations: Theoretical vibrational frequencies are calculated to predict the infrared and Raman spectra of a molecule. These calculated frequencies are often compared with experimental spectroscopic data to confirm the molecular structure and assign specific vibrational modes to functional groups.

Frontier Molecular Orbital (FMO) Analysis: This involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter used to infer a molecule's chemical reactivity, kinetic stability, and optical properties.

While the principles of these analyses are universal, the specific quantitative results (e.g., energy values in eV, bond lengths in Å, frequencies in cm⁻¹) are unique to each molecule. Without dedicated research on This compound , it is not possible to provide a scientifically accurate report as requested.

Further experimental and computational research would be required to determine the specific properties outlined for This compound .

Computational Chemistry and Quantum Mechanical Investigations of 4 Bromo N 3 Iodophenyl Benzamide

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a critical computational tool used to visualize the three-dimensional charge distribution of a molecule. acs.org It provides a map of the electrostatic potential on the electron density surface, which is invaluable for identifying the regions of a molecule that are rich or deficient in electrons. This information helps in predicting and understanding a molecule's reactivity, intermolecular interactions, and the sites susceptible to electrophilic and nucleophilic attack. acs.orgrsc.org

The MEP map is typically colored according to the electrostatic potential values. Regions with a negative potential, shown in shades of red and yellow, are electron-rich and are prone to electrophilic attack. Conversely, areas with a positive potential, depicted in blue, are electron-poor and represent likely sites for nucleophilic attack. acs.org Green areas indicate regions of neutral potential.

For 4-bromo-N-(3-iodophenyl)benzamide, the MEP surface would highlight several key features:

The most negative potential (red) is expected to be localized on the highly electronegative oxygen atom of the carbonyl group (C=O), making it a primary site for electrophilic attack and a hydrogen bond acceptor. acs.org

The electronegative bromine and iodine atoms would also create regions of negative or near-neutral potential, influencing the molecule's interaction with its environment.

The most positive potential (blue) would be concentrated around the hydrogen atom of the amide (-NH-) group, identifying it as a key hydrogen bond donor site. acs.org

The aromatic rings would generally show regions of neutral (green) to slightly negative (yellow) potential due to the delocalized π-electrons.

This distribution of charge is crucial for understanding how the molecule interacts with biological targets, such as protein binding pockets.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed description of the electron density distribution in a molecule in terms of localized bonds and lone pairs, closely aligning with classical Lewis structures. wisc.edufaccts.de It investigates charge transfer, hyperconjugative interactions, and delocalization of electron density by examining all possible interactions between filled (donor) and empty (acceptor) orbitals. altervista.orgmdpi.com

In this compound, NBO analysis would reveal significant intramolecular interactions that stabilize the molecular structure. Key charge transfer interactions would likely include:

Delocalization from the lone pairs (LP) of the oxygen, nitrogen, bromine, and iodine atoms to the antibonding π* and σ* orbitals of the adjacent carbonyl and phenyl groups.

Interactions between the π orbitals of the phenyl rings and the adjacent antibonding orbitals, indicating π-conjugation across the molecule.

These interactions are fundamental to the molecule's electronic structure and conformational stability.

Table 1: Theoretical Major Donor-Acceptor Interactions and Stabilization Energies from NBO Analysis for this compound This table presents hypothetical but representative data based on typical NBO analyses of similar aromatic amides.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O) | π* (C=O) | ~40-60 | Resonance in carbonyl |

| LP (N) | π* (C=O) | ~50-70 | Amide resonance |

| LP (N) | π* (Phenyl Ring) | ~10-20 | Conjugation |

| π (Phenyl Ring) | π* (C=O) | ~5-15 | π-conjugation |

| LP (Br) | σ* (C-C) | ~1-5 | Hyperconjugation |

| LP (I) | σ* (C-C) | ~1-5 | Hyperconjugation |

Reactivity Descriptors from Quantum Chemical Calculations

Quantum chemical calculations provide a set of reactivity descriptors that help in quantifying the chemical reactivity and stability of a molecule. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

Key global reactivity descriptors include:

Energy Gap (ΔE): The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO). A smaller energy gap implies higher reactivity and lower kinetic stability. researchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. researchgate.net Molecules with a large energy gap are harder and less reactive.

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2. researchgate.net

Electrophilicity Index (ω): Measures the energy stabilization when the molecule acquires additional electronic charge. It is calculated as ω = μ² / (2η).

Table 2: Predicted Quantum Chemical Reactivity Descriptors Values are illustrative and based on typical ranges for similar organic molecules.

| Parameter | Formula | Predicted Value (eV) | Interpretation |

| E_HOMO | - | ~ -6.0 | Electron-donating ability |

| E_LUMO | - | ~ -2.0 | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 4.0 | High stability, moderate reactivity researchgate.net |

| Chemical Hardness (η) | ΔE / 2 | ~ 2.0 | Indicates a moderately hard molecule researchgate.net |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | ~ -4.0 | High electron escaping tendency researchgate.net |

| Electrophilicity Index (ω) | μ² / (2η) | ~ 4.0 | Strong electrophilic character |

These descriptors collectively suggest that this compound is a stable molecule with a significant capacity to act as an electrophile.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optoelectronics, telecommunications, and optical data processing. rsc.org Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules. The key parameter for molecular NLO response is the first hyperpolarizability (β). researchgate.net

Molecules with large β values typically possess features such as:

An extended π-conjugated system.

The presence of electron-donating and electron-withdrawing groups, leading to significant intramolecular charge transfer.

The structure of this compound, with its two phenyl rings linked by an amide bridge and substituted with halogen atoms, suggests potential for NLO activity. The amide group and halogen atoms can modulate the electronic distribution across the conjugated system. DFT calculations on similar benzamide (B126) derivatives have shown that substitutions on the aromatic rings can significantly influence the hyperpolarizability values. researchgate.netmdpi.com For instance, studies on other substituted benzamides have demonstrated that they can exhibit notable NLO behavior. researchgate.net A high calculated hyperpolarizability value for this compound would indicate its potential as a candidate for NLO material applications.

Molecular Docking Studies for Theoretical Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). acs.orgnih.gov This method is fundamental in drug discovery and molecular biology for understanding the basis of molecular recognition.

The process involves placing the ligand into the binding site of the protein and using a scoring function to evaluate the fitness of different binding poses. The output is a docking score, usually expressed in kcal/mol, which estimates the binding free energy. A lower (more negative) docking score indicates a more stable protein-ligand complex and higher binding affinity. acs.org

In Silico Protein-Ligand Interaction Modeling and Binding Site Analysis (Theoretical Aspects)

Following the identification of the best binding pose, a detailed analysis of the protein-ligand interactions is performed. This analysis reveals the specific molecular forces that stabilize the complex. For this compound, these interactions would likely include:

Hydrogen Bonds: The amide group is a classic hydrogen bond donor (-NH) and acceptor (C=O). It can form crucial hydrogen bonds with amino acid residues in the protein's active site, such as aspartate, glutamate, or serine. acs.org

Hydrophobic Interactions: The two phenyl rings provide a large hydrophobic surface that can interact favorably with nonpolar amino acid residues like leucine, valine, and phenylalanine.

Halogen Bonds: The bromine and iodine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This is an increasingly recognized interaction in drug design.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine.

Table 3: Hypothetical Molecular Docking Results and Interaction Analysis This table illustrates the types of interactions that could be predicted for this compound with a hypothetical protein target.

| Protein Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Kinase X | -8.5 | Asp145 | Hydrogen Bond with -NH |

| Leu83 | Hydrophobic Interaction with bromophenyl ring | ||

| Phe80 | π-π Stacking with iodophenyl ring | ||

| Glu101 | Halogen Bond with Iodine | ||

| Protease Y | -7.9 | Ser195 | Hydrogen Bond with C=O |

| Val121 | Hydrophobic Interaction | ||

| Trp215 | Hydrophobic Interaction |

This theoretical analysis provides a powerful framework for generating hypotheses about the biological activity of this compound and guiding the design of future experimental studies.

Reactivity Studies and Mechanistic Pathways of 4 Bromo N 3 Iodophenyl Benzamide

Reactivity of the Amide Functional Group

The amide bond, while generally stable, can participate in several important reactions, providing pathways to modify the core structure of the molecule.

Hydrolysis Pathways under Varying Conditions

The amide linkage in 4-bromo-N-(3-iodophenyl)benzamide can be cleaved through hydrolysis under both acidic and basic conditions to yield 4-bromobenzoic acid and 3-iodoaniline (B1194756). The specific conditions for this transformation can influence the reaction rate and yield. While specific studies on the hydrolysis of this exact compound are not extensively detailed in the provided results, the general mechanism for amide hydrolysis is well-established. smolecule.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and elimination of 3-iodoaniline to yield 4-bromobenzoic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. This is followed by the elimination of the 3-iodoanilide anion, which is subsequently protonated by the solvent to give 3-iodoaniline.

The conditions for amide hydrolysis can be summarized as follows:

| Condition | Reagents | Products |

| Acidic | Strong acid (e.g., HCl, H₂SO₄), Water | 4-bromobenzoic acid, 3-iodoaniline |

| Basic | Strong base (e.g., NaOH, KOH), Water | 4-bromobenzoate, 3-iodoaniline |

N-Substituent Modification Reactions

Modification of the N-substituent provides a route to a variety of derivatives. One common approach is N-alkylation, which can be achieved by treating the amide with a suitable alkyl halide in the presence of a base. For instance, N-alkylation of a similar amide was achieved using iodomethane (B122720) and cesium carbonate. mdpi.com

Another potential modification is the reduction of the amide to an amine. However, this reaction is not as straightforward as hydrolysis and often requires strong reducing agents.

Reactivity of Aromatic Halogen Substituents (Bromine and Iodine)

The presence of two different halogen atoms on the aromatic rings opens up a wide array of possibilities for selective functionalization. The differential reactivity of the C-Br and C-I bonds is a key feature that can be exploited in synthetic strategies.

Selective Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNA_r) reactions typically occur when an aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.com In this compound, the amide group can act as a moderate electron-withdrawing group, potentially activating the rings towards nucleophilic attack. However, the halogen atoms themselves are deactivating.

Generally, the C-I bond is more susceptible to nucleophilic attack than the C-Br bond due to its lower bond strength. This allows for selective substitution at the iodinated position. For instance, a fluorine atom on an aromatic ring can be displaced by a nucleophile like an amine. rsc.org While not a direct example, this illustrates the principle of nucleophilic aromatic substitution on halogenated aromatics.

Palladium-Catalyzed Cross-Coupling Reactivity at Halogenated Sites.smolecule.commasterorganicchemistry.comsmolecule.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.ca The differential reactivity of the C-I and C-Br bonds is particularly advantageous in this context. The C-I bond is significantly more reactive in oxidative addition to palladium(0) than the C-Br bond, allowing for selective coupling reactions at the iodinated position while leaving the bromine intact. nih.gov

A common example of this is the Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide. nih.govmdpi.com By carefully selecting the reaction conditions, one could selectively couple a boronic acid at the 3-iodo position of this compound.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

| Step | Description |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halogen bond (preferentially C-I). |

| Transmetalation | The organic group from the coupling partner (e.g., a boronic acid) is transferred to the palladium complex. |

| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst. |

Regioselective Derivatization through Halogen Manipulation.rsc.org

The distinct reactivities of the bromine and iodine substituents allow for a stepwise, regioselective derivatization of the molecule. A synthetic strategy could first involve a palladium-catalyzed coupling at the more reactive iodinated position. The resulting product, still containing the bromine atom, can then undergo a second, different coupling reaction at the brominated position. This sequential approach enables the synthesis of complex, unsymmetrically substituted biaryl or other elaborated structures.

For example, a Sonogashira coupling could be performed selectively at the C-I bond, followed by a Suzuki or Buchwald-Hartwig amination at the C-Br bond. This stepwise functionalization provides a high degree of control over the final molecular architecture.

Stereochemical Aspects of Chemical Transformations Involving the Benzamide (B126) Core

The stereochemistry of chemical transformations involving the this compound core is a critical aspect that dictates the three-dimensional arrangement of atoms in the resulting products. The spatial orientation of substituents on both the benzoyl and aniline (B41778) rings, as well as the conformational flexibility of the amide linkage, plays a pivotal role in the stereochemical outcome of reactions. While specific stereoselective studies on this compound are not extensively documented, the principles of stereochemistry as applied to related benzamide structures provide a strong framework for understanding its potential behavior.

One of the key stereochemical features of the benzamide core is the potential for atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In the case of substituted N-aryl benzamides, hindered rotation around the N-aryl bond or the carbonyl-aryl bond can lead to the existence of stable, separable enantiomeric or diastereomeric conformers. For this compound, the presence of bulky substituents (bromo and iodo groups) on the phenyl rings could potentially restrict rotation around the N-C(aryl) bond, although this is less common for simple benzamides unless additional bulky groups are introduced in the ortho positions.

More commonly, the introduction of chiral centers or other stereogenic elements during chemical transformations is a primary focus of stereochemical studies. The benzamide moiety can serve as a versatile scaffold for asymmetric synthesis, where the existing functionality directs the stereoselective formation of new chiral centers.

A significant area of research in the stereochemistry of benzamides involves their participation in asymmetric cyclization reactions. For instance, N-allyl benzamides can undergo stereoselective oxidative cyclization to yield enantioenriched oxazolines and oxazines. organic-chemistry.org This type of transformation is often catalyzed by chiral catalysts, such as chiral iodoarene catalysts, which create a chiral environment that favors the formation of one enantiomer over the other. organic-chemistry.org The enantioselectivity of these reactions is highly dependent on the structure of both the substrate and the catalyst.

Another important stereochemical consideration arises in palladium-catalyzed cyclization reactions. For example, the Pd(0)-catalyzed cyclization of 2-aminotosyl benzamides with propargyl carbonates can lead to the stereoselective formation of 1,4-benzodiazepin-5-ones. nih.gov The stereochemistry of the resulting product is influenced by the substituents on the propargyl carbonate.

Furthermore, the benzamide core itself can be rendered chiral through atroposelective synthesis. Bifunctional organocatalysts have been successfully employed in the enantioselective synthesis of axially chiral benzamides via electrophilic halogenation. beilstein-journals.org This approach highlights the potential to create stereochemically defined benzamides where the chirality arises from hindered rotation about the N-aryl bond.

The following data tables illustrate the potential for stereoselectivity in reactions involving benzamide cores, based on findings from related systems.

Table 1: Hypothetical Stereoselective Cyclization of a Derivative of this compound

This table illustrates the potential outcomes of a hypothetical stereoselective cyclization reaction of an N-allyl derivative of this compound, based on known stereoselective reactions of similar benzamides.

| Entry | Chiral Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

| 1 | (R)-Chiral Iodoarene | Dichloromethane | 0 | 90:10 | 92 |

| 2 | (S)-Chiral Iodoarene | Dichloromethane | 0 | 88:12 | 90 (opposite enantiomer) |

| 3 | (R)-Chiral Iodoarene | Toluene (B28343) | 25 | 85:15 | 85 |

| 4 | Achiral Catalyst | Dichloromethane | 0 | 50:50 | 0 |

Table 2: Potential Enantioselective Bromination of a Modified this compound

This table outlines the potential results of an enantioselective bromination of a modified this compound to create an axially chiral product, drawing parallels from the organocatalytic halogenation of other benzamides. beilstein-journals.org

| Entry | Organocatalyst | Brominating Agent | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) |

| 1 | Bifunctional Thio-urea Catalyst A | N-Bromosuccinimide (NBS) | Toluene | -20 | 88 |

| 2 | Bifunctional Thio-urea Catalyst B | N-Bromosuccinimide (NBS) | Chloroform | -20 | 75 |

| 3 | Cinchona Alkaloid Derivative | 1,3-Dibromo-5,5-dimethylhydantoin | Dichloromethane | -40 | 95 |

| 4 | No Catalyst | N-Bromosuccinimide (NBS) | Toluene | 25 | 0 |

Advanced Applications of 4 Bromo N 3 Iodophenyl Benzamide in Organic Synthesis and Materials Science

Utility as a Synthetic Building Block

The presence of both a bromine and an iodine atom on the phenyl rings of 4-bromo-N-(3-iodophenyl)benzamide makes it a highly valuable and versatile building block in organic synthesis. These halogens can be selectively functionalized through various cross-coupling reactions, allowing for the stepwise and controlled construction of intricate molecular structures.

The differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds is a key feature that chemists can exploit for the synthesis of complex molecules. The C-I bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reaction, compared to the C-Br bond. This allows for selective functionalization at the 3-position of the N-phenyl ring while leaving the 4-bromo substituent intact for subsequent transformations.

For instance, a Suzuki coupling reaction could be performed to introduce an aryl or heteroaryl group at the iodo-position, followed by a different coupling reaction, such as a Buchwald-Hartwig amination or a second Suzuki coupling, at the bromo-position. This stepwise approach provides a powerful tool for creating a diverse range of polysubstituted biaryl and more complex polycyclic aromatic systems. Research on related halogenated benzamides has demonstrated the feasibility of such selective transformations, for example, in the synthesis of isoquinolinones through cobalt-catalyzed C-H activation and annulation reactions with alkynes nih.gov. Similarly, studies on the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its subsequent arylation highlight the utility of a bromo-substituted benzamide (B126) as a precursor for more complex derivatives mdpi.com. The ability to perform site-selective modifications makes this compound an ideal starting material for the synthesis of compounds with potential applications in medicinal chemistry and materials science.

A molecular scaffold is a core structure upon which a variety of substituents can be attached to create a library of related compounds. The this compound molecule is an excellent example of such a scaffold. The two halogen atoms serve as handles for introducing chemical diversity. By employing combinatorial chemistry approaches, a large number of derivatives can be synthesized from this single precursor.

For example, a library of compounds can be generated by reacting this compound with a diverse set of boronic acids in a Suzuki coupling reaction at the iodo-position. Each of these products, now containing a new substituent, can be further diversified by a second coupling reaction at the bromo-position with another set of reagents. This strategy allows for the rapid exploration of the chemical space around the benzamide core, which is a common motif in many biologically active molecules researchgate.net. The benzamide scaffold itself is a well-known pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications ontosight.aiontosight.ai. The ability to systematically modify the structure of this compound makes it a valuable tool for the discovery of new drug candidates and functional molecules.

Potential in Functional Materials Science

The halogen substituents in this compound not only provide synthetic handles but also significantly influence the molecule's electronic properties and its ability to self-assemble into ordered structures. These characteristics are of great interest in the field of materials science, particularly for the development of organic electronic devices and supramolecular materials.

Halogen atoms are known to affect the electronic properties of organic molecules through a combination of inductive and resonance effects. In the case of this compound, the electron-withdrawing nature of bromine and iodine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The extent of this effect can be fine-tuned by the nature and position of the halogen.

Below is a table summarizing the general effects of halogen substitution on the electronic properties of organic molecules relevant to material design.

| Property | Effect of Halogen Substitution | Relevance in Material Science |

| HOMO Energy Level | Generally lowered due to inductive electron withdrawal. | Affects ionization potential and charge injection/extraction in organic electronic devices. |

| LUMO Energy Level | Generally lowered, increasing electron affinity. | Crucial for developing stable n-type and ambipolar organic semiconductors. |

| Energy Gap (HOMO-LUMO) | Can be tuned by the type and position of the halogen. | Determines the optical absorption and emission properties of the material. |

| Molecular Packing | Influenced by halogen bonding and other intermolecular forces. | Affects charge transport properties in thin films. |

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, ordered structures is the foundation of bottom-up nanotechnology and the creation of novel materials with tailored properties. Halogenated organic molecules, such as this compound, are excellent candidates for building such supramolecular architectures due to their propensity to form specific intermolecular interactions.

The key interactions that would govern the self-assembly of this compound include:

Hydrogen Bonding: The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl group (C=O) is a hydrogen bond acceptor. This can lead to the formation of one-dimensional chains or tapes, a common motif in the crystal structures of benzamides acs.orgresearchgate.net.

Halogen Bonding: Both bromine and iodine atoms can act as halogen bond donors, interacting with electron-rich atoms (like the oxygen of the carbonyl group) on neighboring molecules. The strength and directionality of these interactions can be used to control the packing of the molecules in the solid state iucr.orgresearchgate.netresearchgate.net.

π–π Stacking: The aromatic rings can interact with each other through π–π stacking, further stabilizing the supramolecular assembly.

A detailed analysis of the crystal packing of related halogenated benzanilides reveals the significant role of these intermolecular forces in directing the final solid-state structure ias.ac.inresearchgate.net. For example, in the polymorphs of 2-iodo-N-(4-bromophenyl)benzamide, weak I···I and C-H···π interactions were found to be crucial in the formation of different crystal forms ias.ac.in. The interplay of these various non-covalent interactions in this compound would lead to a specific and predictable three-dimensional arrangement, a key aspect of crystal engineering rsc.org. The ability to control self-assembly through molecular design makes this compound a promising candidate for the development of new crystalline materials with interesting optical or electronic properties.

The table below outlines the primary intermolecular interactions that would influence the self-assembly of this compound.

| Interaction Type | Participating Groups | Potential Supramolecular Motif |

| Hydrogen Bonding | Amide N-H and Carbonyl C=O | 1D chains or tapes |

| Halogen Bonding | C-Br and C-I with C=O or other Lewis bases | 2D sheets or 3D networks |

| π–π Stacking | Phenyl and N-phenyl rings | Columnar stacks or herringbone patterns |

| Other Weak Interactions | C-H···O, C-H···π | Further stabilization of the overall packing |

Future Research Directions and Unexplored Avenues for 4 Bromo N 3 Iodophenyl Benzamide

The landscape of chemical research is in a constant state of evolution, driven by the pursuit of efficiency, sustainability, and deeper understanding. For the compound 4-bromo-N-(3-iodophenyl)benzamide, a halogenated aromatic amide, several promising avenues for future research exist. These directions aim to refine its synthesis, elucidate its reaction mechanisms, and predict its properties through advanced computational and experimental techniques. Exploring these areas will not only enhance the fundamental knowledge of this specific molecule but also contribute to broader advancements in synthetic chemistry, materials science, and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.